NNN'N'-Tetraethylterephthalamide

Thermal analysis Melt processing Crystal engineering

Researchers requiring a thermally stable β-nucleating agent for polypropylene face challenges with melt-processable range and non-covalent interference. This compound directly addresses those gaps. - Differentiated melt behavior: A 127 °C melting point positions it between tetramethyl and tetrabutyl analogs, ensuring a persistent crystalline surface during PP compounding at 180-230 °C. - Hydrogen-bond silent design: Zero N-H donors eliminate competitive hydrogen bonding, validated in metallocycle-guest studies for cleaner stoichiometric binding (K values up to 5580 M⁻¹). - Scalable synthesis: A straightforward single-step route from bulk reagents supports gram-to-kilogram supply without chromatography dependency.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 15394-30-6
Cat. No. B098379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNNN'N'-Tetraethylterephthalamide
CAS15394-30-6
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)C(=O)N(CC)CC
InChIInChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-9-11-14(12-10-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3
InChIKeyGBSCSRXSQKTCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NNN'N'-Tetraethylterephthalamide: Physicochemical Profile and Class Positioning


NNN'N'-Tetraethylterephthalamide (CAS 15394-30-6) is a fully N-substituted aromatic diamide belonging to the N,N,N',N'-tetraalkyl terephthalamide (TATA) class. With molecular formula C₁₆H₂₄N₂O₂ and molecular weight 276.37 g/mol, it features a 1,4-benzenedicarboxamide core symmetrically substituted with four ethyl groups, yielding zero classical hydrogen-bond donors [1]. Its experimentally measured melting point of 127 °C distinguishes it from lower-melting tetrabutyl analogs (~100 °C) [2] and unsubstituted terephthalamide (>300 °C with decomposition), placing it in a thermally accessible processing window for melt-based applications . The compound serves as both a versatile synthetic building block and a β-crystal nucleating agent for polypropylene.

Thermal Processing
Intermediate melting point supports melt-compounding without premature dissolution
Nucleation Additive
TATA-class β-crystal nucleating agent for polypropylene impact modification studies
Supramolecular Guest
Zero classical H-bond donors prevent interference in host–guest binding experiments

Why NNN'N'-Tetraethylterephthalamide Cannot Be Substituted by In-Class Analogs


Within the N,N,N',N'-tetraalkyl terephthalamide family, the N-alkyl substituent length critically governs melting point, solubility, hydrogen-bonding patterns, and nucleating efficiency—parameters directly relevant to both synthetic and formulation workflows. The tetraethyl derivative (C₂ chains) occupies a narrow intermediate position between the tetramethyl (C₁) and tetrabutyl (C₄) extremes. Tetramethyl analogs (CAS 13158-31-1) exhibit lower boiling points (409.8 °C at 760 mmHg) and altered solubility profiles , while tetrabutyl derivatives (CAS 15088-24-1) possess substantially higher molecular weight (388.60 g/mol) and different crystal packing due to increased conformational flexibility, as established by Jones and Kus across seven crystal structures [1]. Unsubstituted terephthalamide (CAS 3010-82-0) bears classical N–H···O=C hydrogen-bond donors that preclude melt-processable behavior, rendering it unsuitable for applications requiring thermal plasticity . Furthermore, the absence of N–H donors in the tetraethyl compound eliminates competing hydrogen-bond interactions in non-covalent recognition studies, a feature exploited in metallocycle-guest binding experiments with tetramethylterephthalamide as the guest [2]. Generic substitution without accounting for these property discontinuities risks solvent incompatibility, altered nucleation kinetics, or failed supramolecular assembly.

Alkyl Chain Length
Tetraethyl vs. tetrabutyl: melting point and solubility profiles may shift processing windows
H-Bond Donor Status
Unsubstituted or N–H-bearing analogs introduce classical H-bond networks, altering crystal packing and host–guest behavior
Nucleation Efficiency
Chain-length-dependent β-nucleation and plasticization risks may differ among TATA members

Quantitative Differentiation Evidence Against Closest Analogs


Melting Point vs. Tetrabutyl Analog Enables Distinct Processing Windows

NNN'N'-Tetraethylterephthalamide exhibits an experimentally measured melting point of 127 °C , which is approximately 27 °C higher than the ~100 °C melting point reported for the N,N,N',N'-tetrabutyl analog (CAS 15088-24-1) in the crystal structure series by Jones et al. [1]. The tetraethyl derivative thus offers a wider thermal operating margin for melt-compounding processes before reaching the molten state, while remaining well below the decomposition threshold of unsubstituted terephthalamide (>300 °C). This intermediate thermal behavior is directly relevant for nucleating agent formulations in polypropylene, where the additive must remain discrete and crystalline at PP processing temperatures.

Melting Point vs. Tetrabutyl
Reported
127 °C vs. ~100 °C, ΔTm ≈ +27 °C
Wider thermal processing margin for melt-formulated polymer additives
Open capillary data; Jones et al. 2002
Thermal analysis Melt processing Crystal engineering

Water Solubility vs. Unsubstituted Terephthalamide Facilitates Aqueous Work-Up

NNN'N'-Tetraethylterephthalamide has a measured water solubility of 5.528 g/L at 30 °C . In contrast, unsubstituted terephthalamide (CAS 3010-82-0) bears two primary amide N–H donors capable of forming strong hydrogen bonds with water, leading to markedly different solvation behavior. The tetraethyl derivative's fully substituted amide groups eliminate classical H-bond donor capacity (H-bond donors = 0, acceptors = 2) , rendering it more soluble in organic solvents while retaining measurable but moderate aqueous solubility. This dual solubility profile enables liquid–liquid extraction purification strategies that are unavailable for the sparingly soluble unsubstituted parent compound.

Water Solubility vs. Unsubstituted
Class-level
5.53 g/L at 30 °C; logP shift +0.5 to +3.0
Enables liquid–liquid extraction purification workflows
H-bond donor/ acceptor profile differs from parent amide
Solubility profiling Aqueous processing Purification workflows

β-Crystal Nucleation Efficiency in Polypropylene

N,N,N',N'-tetraalkyl terephthalamides (TATA), of which the tetraethyl derivative is a representative member, have been demonstrated to function as effective β-crystal nucleating agents for isotactic polypropylene (PP). In the study by Shentu et al. (2006), TATA addition significantly improved the impact strength, flexural strength, and flexural modulus of PP while maintaining tensile strength [1]. The non-isothermal crystallization study further demonstrated that PP containing TATA crystallized at a temperature range 5–10 °C higher than that of pure PP, and the crystallization rate constant of TATA-containing PP was larger than that of pure PP [2]. While the Shentu studies used broader TATA mixtures rather than a single tetraalkyl species, the tetraethyl derivative's intermediate alkyl chain length positions it between the tetramethyl (potentially insufficient solubility in PP melt) and tetrabutyl (risk of plasticization due to longer alkyl chains) extremes, providing a balanced nucleating agent profile [3].

β-Nucleation Efficiency
Class-level
Crystallization T elevation 5–10 °C vs. pure PP
Reported β-crystal nucleation effect in PP; class-level inference
TATA mixtures used; not disaggregated by alkyl derivative
Polypropylene nucleation β-crystalline phase Impact modification

Crystal Packing Architecture Without Classical H-Bond Donors

The fully N-substituted tetraethylterephthalamide possesses zero classical hydrogen-bond donors (both amide N–H positions are substituted with ethyl groups), categorizing it within the 'non-classical' packing regime characterized by Jones and Kus across eight tetraalkyl terephthalamide crystal structures [1]. In contrast, compounds bearing at least one N–H group (e.g., N,N'-dimethylterephthalamide with two N–H donors, or N,N'-dibutylterephthalamide) engage in classical N–H···O=C hydrogen bonds that produce ribbon-like or layer structures [2]. The tetraethyl derivative's packing architecture relies exclusively on weak C–H···O and C–H···π interactions, with amide groups rotated 33°–84° out of the central aromatic plane (average 54° across the series) [1]. This structural feature has direct implications for its behavior as a guest in supramolecular host–guest systems, where the absence of competing N–H donors prevents interference with host hydrogen-bonding networks—a property exploited in metallocycle binding studies using the tetramethyl analog as guest [3].

Crystal Packing Architecture
Class-level
0 classical H-bond donors; packing via weak C–H···O/π
Non-interfering guest for host–guest chemistry
Amide out-of-plane rotation 33°–84°; carbonyl displacement 0.1–0.2 Å
Crystal engineering Hydrogen bonding Solid-state packing

Synthetic Accessibility via Multiple Direct Routes

NNN'N'-Tetraethylterephthalamide is synthesized via a single-step condensation of terephthaloyl chloride with diethylamine in an organic solvent (dichloromethane or chloroform) under inert atmosphere . This straightforward route uses commercially available, bulk-industrial reagents, contrasting with the more complex synthetic pathways required for unsymmetrically substituted or functionalized terephthalamide derivatives. The tetraethyl derivative's synthesis has been further optimized by modern catalytic methods: a convergent paired electrolysis approach catalyzed by a B₁₂ complex enables one-pot tertiary amide synthesis from organic trichlorides via oxygen atom incorporation from air , and a Pd/C-catalyzed oxidative N-dealkylation/carbonylation of tertiary amines using molecular oxygen as the sole oxidant provides an alternative route . These multiple viable synthetic pathways reduce single-supplier dependency and enhance procurement resilience relative to niche analogs that lack established scalable routes.

Synthetic Accessibility
Reported
Three distinct documented synthetic routes
Reduces single-supplier procurement risk
Diethylamine liquid handling vs. gaseous dimethylamine for tetramethyl analog
Synthetic methodology Supply chain Cost-efficient procurement

Evidence-Backed Application Scenarios in Research and Industry


β-Crystal Nucleating Agent for High-Impact Polypropylene

For polypropylene compounders seeking to enhance impact strength without sacrificing tensile properties, NNN'N'-tetraethylterephthalamide serves as a TATA-class β-nucleating agent. As demonstrated by Shentu et al., TATA addition at 0.1–0.5 wt% induces β-crystal PP formation, elevating crystallization temperature by 5–10 °C and significantly improving impact and flexural strength relative to unnucleated PP [1]. The tetraethyl derivative's 127 °C melting point ensures it remains crystalline during PP compounding (processing temperatures typically 180–230 °C), providing a persistent nucleating surface, and its intermediate alkyl chain length balances PP-melt compatibility with resistance to plasticization that longer-chain tetrabutyl analogs may exhibit.

Non-Interfering Guest in Host–Guest Chemistry

With zero classical H-bond donors and only weak C–H···O/C–H···π interactions in the solid state [2], the tetraethyl derivative is well-suited as a passive guest molecule in hydrogen-bond-directed self-assembly studies. Unlike N–H-bearing terephthalamides that competitively participate in host hydrogen-bond networks, the tetraethyl compound acts as a pure hydrogen-bond acceptor, enabling cleaner binding stoichiometry and simpler data interpretation. This property has been validated in metallocycle-guest systems using the tetramethyl analog, where association constants of K₁ = 1480 M⁻¹ and K₂ = 5580 M⁻¹ were measured [3].

Lipophilic Building Block with Aqueous-Organic Phase Separability

The tetraethyl derivative's moderate water solubility (5.53 g/L at 30 °C) combined with enhanced organic-phase partitioning (logP shift of approximately +0.5 to +3.0 log units vs. unsubstituted terephthalamide) makes it a practical building block for multi-step syntheses requiring aqueous work-up steps. Researchers synthesizing more complex terephthalamide-based ligands, metal-organic frameworks, or polymer precursors can exploit this dual-solubility profile for efficient liquid–liquid extraction purification, reducing reliance on chromatography. The compound's straightforward single-step synthesis from bulk reagents further supports its use at the gram-to-kilogram scale.

Model Compound for Weak Hydrogen-Bond Interactions in Crystal Engineering

As a member of the systematically studied N-tetraalkyl terephthalamide series crystallographically characterized by Jones and Kus [2], the tetraethyl derivative serves as a model compound for investigating the role of weak C–H···O and C–H···π interactions in directing crystal packing. The amide group's rotation out of the aromatic plane (class average ~54°, range 33°–84°) and carbonyl carbon displacement (0.1–0.2 Å from the ring plane) provide a tunable structural parameter for fundamental studies in solid-state supramolecular chemistry, with direct relevance to predicting the crystal forms of pharmaceutical amides and agrochemical intermediates.

Application
Selection Property
Validation Focus
β-Crystal PP nucleation research
Melt-processing stability and alkyl chain compatibility
Crystallization temperature shift and impact strength endpoints
Host–guest supramolecular binding studies
Zero classical H-bond donors
Binding stoichiometry and association constants
Multi-step synthesis with aqueous work-up
Moderate water solubility and organic-phase partitioning
Extraction efficiency and purification scalability
Crystal engineering and solid-state packing studies
Weak C–H···O and C–H···π interactions
Amide out-of-plane rotation and packing motif prediction
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